molecular formula C7H4ClF3O2S B2842568 Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- CAS No. 1228781-84-7

Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-

Cat. No. B2842568
CAS RN: 1228781-84-7
M. Wt: 244.61
InChI Key: VPNVIICBRVNXKW-UHFFFAOYSA-N
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Description

“Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of sulfonyl derivatives like “Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” often involves the use of chlorosulfonic acid . The initial compound for the synthesis is benzene, which undergoes several steps to procure the product .


Molecular Structure Analysis

The molecular structure of “Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” can be represented by the formula C7H5ClF2O2S . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” are likely to be similar to those of other benzene derivatives. For instance, benzene compounds undergo electrophilic substitution reactions . The electrophile is actually sulfur trioxide, SO3 .

Scientific Research Applications

Solubility and Stability Studies

The solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been extensively studied, revealing a solubility sequence favoring chloroform over acetone, ethyl acetate, toluene, and ethanol. This knowledge is crucial for the development of pharmaceutical formulations and chemical processes that require precise solubility characteristics. The modified Apelblat equation provided a satisfactory correlation of the solubility data, indicating its potential for predicting the solubility of similar compounds under various conditions (Qian, Wang, & Chen, 2014).

Luminescent Materials

Innovative luminescent materials based on benzene derivatives have been developed for imaging applications and displays, showcasing the potential of benzene-based fluorophores. The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, in particular, demonstrates high fluorescence emission, photostability, water solubility, solvent and pH-independence, and a significant Stokes shift. This underscores benzene derivatives' role in advancing fluorescent dye technology and their application in biological imaging and optical devices (Beppu et al., 2015).

Stereoselective Synthesis

The stereoselective synthesis of 2,2-disubstituted 1-fluoro-alkenes demonstrates the versatility of benzene derivatives in organic synthesis. This process, involving (E)-[[fluoro(2-phenylcyclohexylidene)-methyl]sulfonyl]benzene and (Z)-[2-(fluoromethylene)-cyclohexyl]benzene, highlights the precision achievable in constructing complex molecular architectures, essential for developing new materials and pharmaceuticals (McCarthy, Matthews, & Paolini, 2003).

Catalysis

Catalytic methods have been developed using benzene derivatives, such as the sulfonyloxylactonization of alkenoic acids. This process, employing (diacetoxyiodo)benzene as a catalyst, underscores the importance of benzene derivatives in facilitating efficient and novel synthetic routes. Such catalytic methods are pivotal in synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Yan et al., 2009).

Material Science and Proton Exchange Membranes

Benzene derivatives have been incorporated into sulfonated poly(arylene ether sulfone)s block copolymers for fuel-cell applications. These materials demonstrate high proton conductivity and mechanical properties, indicating their potential as components in fuel cells. The incorporation of benzene derivatives into the polymer backbone plays a critical role in achieving the desired properties for efficient energy conversion and storage solutions (Bae, Miyatake, & Watanabe, 2009).

Mechanism of Action

The mechanism of action for “Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” is likely to involve electrophilic aromatic substitution, similar to other benzene derivatives .

Future Directions

The future directions for “Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-” could involve its use in the synthesis of other chemical compounds. Sulfonamides, for instance, have a range of pharmacological activities and are used in treating a diverse range of disease states .

properties

IUPAC Name

1-[chloro(difluoro)methyl]sulfonyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-4-2-1-3-5(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNVIICBRVNXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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